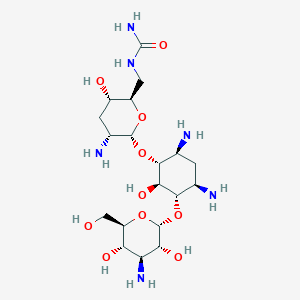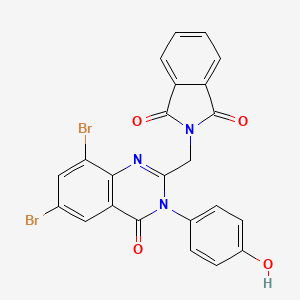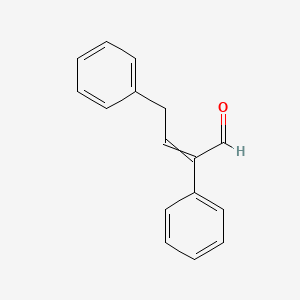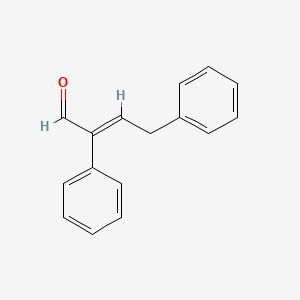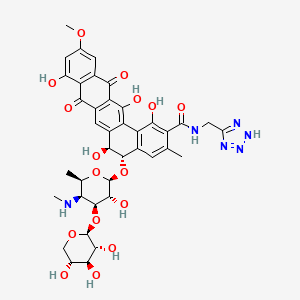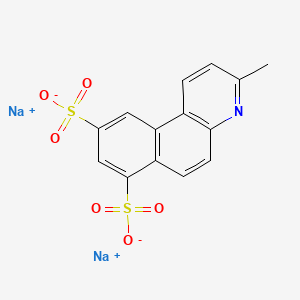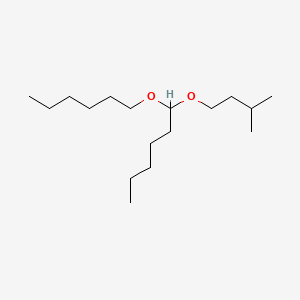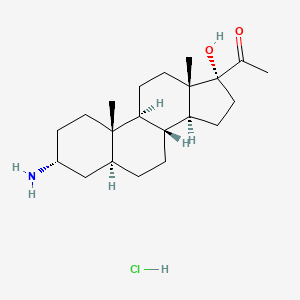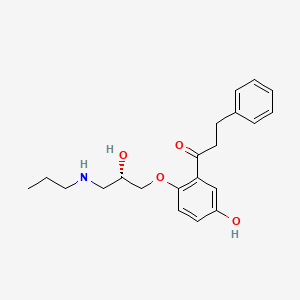
(S)-5-Hydroxypropafenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Hydroxypropafenone is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of propafenone, a medication used to treat certain types of serious irregular heartbeat (arrhythmias). The presence of the hydroxyl group at the fifth position and the specific (S)-enantiomer configuration contribute to its unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxypropafenone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the propafenone backbone.
Hydroxylation: Introduction of the hydroxyl group at the fifth position is achieved through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or potassium permanganate.
Chiral Resolution: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(S)-5-Hydroxypropafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding the parent propafenone compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-ketopropafenone.
Reduction: Regeneration of propafenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-5-Hydroxypropafenone has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (S)-5-Hydroxypropafenone involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating the activity of these channels, the compound stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. The specific (S)-enantiomer configuration enhances its binding affinity and selectivity for these molecular targets.
相似化合物的比较
Similar Compounds
Propafenone: The parent compound without the hydroxyl group.
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Amiodarone: A structurally different but functionally similar antiarrhythmic drug.
Uniqueness
(S)-5-Hydroxypropafenone is unique due to the presence of the hydroxyl group at the fifth position and its specific (S)-enantiomer configuration. These structural features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
118648-84-3 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m0/s1 |
InChI 键 |
LUTWDNUXHDYZRA-SFHVURJKSA-N |
手性 SMILES |
CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
规范 SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


